molecular formula C17H19ClN4O3S B2542699 1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea CAS No. 2034453-25-1

1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea

Cat. No.: B2542699
CAS No.: 2034453-25-1
M. Wt: 394.87
InChI Key: GBXDSPAPEWRBFA-UHFFFAOYSA-N
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Description

This compound features a urea core linked to a 4-chlorobenzyl group at the 1-position and a substituted benzo[c][1,2,5]thiadiazole ring at the 3-position via an ethyl chain. The benzo[c][1,2,5]thiadiazole moiety contains a methyl group and two sulfonyl (dioxido) groups, contributing to its electron-deficient, rigid aromatic system.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-21-15-4-2-3-5-16(15)22(26(21,24)25)11-10-19-17(23)20-12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXDSPAPEWRBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈ClN₃O₂S
  • Molecular Weight : 335.84 g/mol

This compound features a thiadiazole ring and a urea moiety, contributing to its biological activity.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Thiadiazoles can inhibit key enzymes involved in cancer cell proliferation and survival. They may act on pathways such as apoptosis induction and cell cycle arrest.
  • Case Studies : A study on related thiadiazole derivatives demonstrated that certain compounds showed IC₅₀ values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives are known to exhibit antibacterial and antifungal activities.

  • Mechanism of Action : These compounds may disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
  • Research Findings : Various studies have reported that thiadiazole-based compounds possess significant activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Thiadiazoles have also been reported to possess anti-inflammatory properties.

  • Mechanism of Action : They may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.
  • Evidence : In vitro studies have shown that certain thiadiazole derivatives reduce the production of pro-inflammatory cytokines in macrophage models .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionExample Cell Lines/PathogensReference
AnticancerApoptosis induction, enzyme inhibitionMCF-7, A549
AntimicrobialDisruption of cell wall synthesisE. coli, S. aureus
Anti-inflammatoryCOX inhibitionMacrophage models

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown promising results against various bacterial strains. For instance, derivatives of 1,3,4-thiadiazole have been reported to possess significant antibacterial and antifungal activities. A study demonstrated that compounds with similar structural motifs exhibited moderate to excellent activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may interfere with cell cycle progression and induce apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole compounds is another area of interest. Studies have shown that certain derivatives can reduce inflammation markers and alleviate symptoms in models of inflammatory diseases. For example, a related compound exhibited significant edema-reducing activity in animal models .

Pesticidal Activity

Thiadiazole derivatives are also being explored for their use as pesticides. The unique chemical structure allows for the potential development of novel agrochemicals that can effectively control pests while minimizing environmental impact. Compounds similar to 1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea have been synthesized and tested for their efficacy against agricultural pests .

Polymer Chemistry

The incorporation of thiadiazole derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The compound's unique structure can be utilized to develop advanced materials with tailored properties for specific applications in electronics and coatings .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntibacterialDemonstrated significant activity against E. coli and S. aureus strains .
Cancer Cell Proliferation StudyAnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potency .
Anti-inflammatory ResearchInflammation ReductionShowed reduction in paw edema in rat models .
Pesticide Efficacy TestingAgricultural UseEffective against common agricultural pests with low toxicity to beneficial insects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea ()

  • Structural Similarities : Both compounds incorporate a urea group and a bicyclic aromatic system (benzo[d]thiazole vs. benzo[c][1,2,5]thiadiazole).
  • The ethylurea chain in the target compound is replaced with a phenyl-ethylurea group in , increasing steric bulk.
  • Synthetic Routes : employs palladium-catalyzed cross-coupling for aryl boronic ester integration, whereas the target compound’s synthesis likely involves sulfonation steps for the dioxido group.
  • Biological Relevance : Morpholine-substituted derivatives often exhibit improved pharmacokinetic profiles due to increased hydrophilicity .

1-(1-Arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea ()

  • Structural Similarities : Shared 4-chlorobenzyl group and urea core.
  • Key Differences :
    • The target compound’s benzo[c][1,2,5]thiadiazole is replaced with imidazolidine and triazine rings, altering electronic properties (e.g., reduced aromaticity).
    • The urea in is part of a fused heterocyclic system, limiting conformational flexibility.
  • Pharmacological Activity : Compounds in demonstrated CNS activity in mice, suggesting divergent target pathways compared to sulfonyl-containing thiadiazoles .

1-(4-Methylbenzoyl)-3-[5-(4-Pyridyl)-1,3,4-Thiadiazol-2-yl]urea ()

  • Structural Similarities : Urea-linked thiadiazole core.
  • Key Differences :
    • The thiadiazole in is a 1,3,4-thiadiazole substituted with a pyridyl group, differing in ring connectivity (vs. benzo[c][1,2,5]thiadiazole).
    • The 4-methylbenzoyl group introduces a ketone functionality absent in the target compound.

1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-Thiadiazol-2-yl}-3-(2,4-Dichlorophenyl)urea ()

  • Structural Similarities : Urea-thiadiazole backbone and halogenated aryl groups.
  • Key Differences :
    • The sulfanyl (-S-) substituent in contrasts with the sulfonyl (-SO₂-) groups in the target compound, reducing electron-withdrawing effects.
    • The 2,4-dichlorophenyl group may enhance lipophilicity compared to the 4-chlorobenzyl group.

Key Research Findings

  • Sulfonyl vs.
  • Substituent Effects : Morpholine () and pyridyl () substituents improve aqueous solubility, whereas halogenated aryl groups (e.g., 4-chlorobenzyl) increase lipophilicity and membrane permeability.
  • Biological Activity : While direct data for the target compound are unavailable, structurally related urea-thiadiazole hybrids show promise in anticancer and CNS applications, suggesting avenues for further study .

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